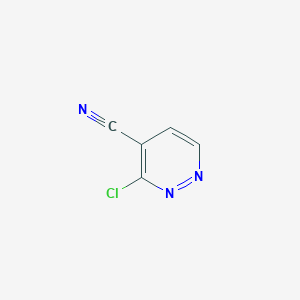

3-Chloropyridazine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQMHKPMJLFJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494820 | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-56-3 | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloropyridazine-4-carbonitrile chemical properties

An In-Depth Technical Guide to 3-Chloropyridazine-4-carbonitrile: Properties, Synthesis, and Reactivity

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted pyridazine, it belongs to a class of nitrogen-containing heterocycles known as diazines, which are prevalent scaffolds in numerous biologically active molecules. The pyridazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two powerful electron-withdrawing groups: a chloro substituent at the 3-position and a nitrile group at the 4-position. This electronic profile makes this compound an exceptionally versatile building block, primed for a variety of chemical transformations.

This guide provides a comprehensive overview of its core chemical properties, a plausible and robust synthesis protocol, detailed spectroscopic characterization, and an exploration of its key reaction pathways. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate for the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

The precise identification and characterization of a chemical intermediate are paramount for its successful application in multi-step synthesis.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. It is critical to note that while some properties are predicted, they serve as a reliable guide for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1445-56-3 | [1][2] |

| Molecular Formula | C₅H₂ClN₃ | [1][2] |

| Molecular Weight | 139.54 g/mol | [3] |

| Appearance | White to yellow or brown solid/semi-solid | [1] |

| Boiling Point | 362.9°C at 760 mmHg (Predicted) | [3][4] |

| Melting Point | Not experimentally reported in surveyed literature | [4] |

| Storage | Store in freezer (-20°C) under an inert atmosphere | [1] |

Spectroscopic Analysis

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.

The proton NMR spectrum is expected to be simple and highly characteristic. The pyridazine ring contains two protons, which will appear as two distinct signals in the aromatic region (typically δ 8.0-9.5 ppm).

-

H5 Proton: This proton is adjacent to the electron-withdrawing nitrile group and a ring nitrogen. It is expected to be a doublet at the most downfield position.

-

H6 Proton: This proton is coupled to the H5 proton and is adjacent to a ring nitrogen. It will also appear as a doublet, slightly upfield from the H5 signal.

-

Causality: The electron-deficient nature of the pyridazine ring, exacerbated by the cyano group, deshields the ring protons significantly, pushing their chemical shifts far downfield.

The proton-decoupled ¹³C NMR spectrum should display five distinct signals, corresponding to the five carbon atoms in the molecule.

-

C4 (Nitrile-bearing): This quaternary carbon would likely appear in the range of δ 115-125 ppm.

-

C3 (Chloro-bearing): This quaternary carbon, attached to the electronegative chlorine, will be found further downfield.

-

C5 & C6: These carbons, bonded to hydrogen, will appear in the aromatic region (δ 120-160 ppm).

-

CN (Nitrile Carbon): The carbon of the nitrile group itself is characteristically found in the δ 115-120 ppm region.

The IR spectrum provides clear evidence for the key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. The intensity is a result of the large change in dipole moment during the stretching vibration of the polar C≡N bond.[5]

-

C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations within the pyridazine ring.

Synthesis and Manufacturing

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and scale-up. A definitive, published protocol for this specific molecule is elusive; however, a robust and scientifically sound pathway can be constructed based on established transformations of pyridazinone precursors. The most viable route involves the chlorination of a pyridazinone intermediate using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

Objective: To synthesize this compound from 3-oxo-2,3-dihydropyridazine-4-carbonitrile.

Core Principle: This protocol leverages the established capability of phosphorus oxychloride (POCl₃) to convert the enolizable ketone of the pyridazinone ring into a chloride, simultaneously effecting dehydration to yield the aromatic pyridazine system.[6]

Materials:

-

3-Oxo-2,3-dihydropyridazine-4-carbonitrile (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Charge the flask with 3-oxo-2,3-dihydropyridazine-4-carbonitrile (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (5-10 eq) to the flask. Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.

-

Expert Insight: The use of excess POCl₃ ensures complete conversion and serves as the reaction solvent. The reaction should be monitored by TLC or LC-MS until the starting material is fully consumed.

-

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

-

Causality: This step quenches the excess reactive POCl₃. This is a highly exothermic process and must be performed with caution in an ice bath.

-

-

Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to basic (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by flash column chromatography on silica gel to afford pure this compound.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Chemical Transformations

The chemical utility of this compound stems from its strategic placement of reactive functional groups on an electron-deficient core. The primary reaction pathways involve the displacement of the chloride and palladium-catalyzed cross-coupling reactions.

Caption: Major reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SₙAr)

This is the most prominent reaction pathway for this substrate. The electron-deficient pyridazine ring, activated by the nitrile group, makes the C3 position highly susceptible to attack by nucleophiles.[4]

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.

Scope: A wide range of nucleophiles can be employed, including:

-

Primary and secondary amines

-

Alcohols (alkoxides)

-

Thiols (thiolates)

Objective: To demonstrate a typical SₙAr reaction by synthesizing 3-(Methylamino)pyridazine-4-carbonitrile.[4]

Materials:

-

This compound (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.5-2.0 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous THF.

-

Base Addition: Add triethylamine (2.0 eq) to the solution.

-

Expert Insight: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

-

-

Nucleophile Addition: Slowly add the methylamine solution (1.5-2.0 eq) to the stirred mixture at room temperature.

-

Reaction: Heat the mixture to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue using standard extraction and flash column chromatography techniques as described in the synthesis section.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and this compound is a suitable substrate. The Suzuki-Miyaura reaction enables the formation of C-C bonds, typically to introduce aryl or heteroaryl substituents at the C3 position.[7][8]

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with an organoboron species, and reductive elimination to form the product and regenerate the catalyst.[7]

Objective: To couple an arylboronic acid with this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

-

FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene) or similar phosphine ligand (4-8 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

Dioxane/Water (e.g., 4:1 mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture.

-

Reaction: Purge the vessel with an inert gas (N₂ or Ar), seal, and heat to 80-110°C for 12-24 hours, monitoring by LC-MS.

-

Causality: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition step, which can be challenging with electron-deficient aryl chlorides.[8] The base (K₃PO₄) is required to activate the boronic acid for the transmetalation step.

-

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The product is then purified via column chromatography.

Applications in Drug Discovery

The pyridazine scaffold is a well-established pharmacophore. The ability to selectively functionalize the 3-position of this compound makes it a valuable starting point for creating libraries of compounds for biological screening. One notable application is in the development of PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitors, which are a promising class of anticancer agents. By using this scaffold, researchers can synthesize complex molecules that target specific enzymatic binding pockets, leading to the development of novel therapeutics.

Safety and Handling

This compound is an irritant and is harmful if swallowed or inhaled.[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere to ensure long-term stability.[1]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its highly activated, electron-deficient ring system allows for predictable and efficient functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed framework covering its fundamental properties, a robust synthesis strategy, and field-proven protocols for its key transformations. For medicinal chemists and process scientists, mastery of this building block opens a gateway to the rapid synthesis of diverse and complex molecular architectures, accelerating the discovery and development of next-generation pharmaceuticals.

References

- 3-Chloropyridine-4-Carbonitrile Supplier in China | High-Purity CAS 25022-13-1. (n.d.).

- Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... (n.d.). ResearchGate.

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2021). RSC Advances, 11(45), 28241-28257.

- Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.

- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(17), 4444–4447.

- This compound, min 95%, 1 gram. (n.d.). CP Lab Safety.

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2021). RSC Medicinal Chemistry, 12(10), 1729-1741.

- Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2021). Molecules, 26(16), 4987. MDPI. [Link]

- Phosphorous oxychloride (POCh). (n.d.).

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2018). Molecules, 23(10), 2663. MDPI. [Link]

- Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. (1977). Angewandte Chemie International Edition in English, 16(4), 250-251.

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 259-276.

- Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. (2014). RSC Advances, 4(38), 19895-19901. RSC Publishing. [Link]

- Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles. (1993). Google Patents.

- This compound Price from Supplier. (2025, September 17). Chemsrc.com.

- This compound, min 95%, 1 gram. (n.d.). CP Lab Safety.

- This compound Price from Supplier. (n.d.). Chemsrc.com.

- CN102174014A - Preparation method of 3-chloropyridine. (n.d.). Google Patents.

- WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists. (n.d.). Google Patents.

- Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online.

Sources

- 1. This compound | 1445-56-3 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 1445-56-3 | 3-Chloro-pyridazine-4-carbonitrile - Synblock [synblock.com]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloropyridazine-4-carbonitrile (CAS 1445-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloropyridazine-4-carbonitrile (CAS No. 1445-56-3), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed analysis of its spectroscopic data, and outlines robust synthetic protocols for its preparation and key transformations. Emphasis is placed on its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this guide explores its diverse applications in drug discovery, with a focus on its role as a precursor to potent biological agents, including kinase and PARP inhibitors.

Introduction

This compound is a substituted pyridazine derivative featuring a highly activated aromatic core. The pyridazine ring, an inherently electron-deficient heterocycle, is further activated by the presence of an electron-withdrawing nitrile group at the 4-position. This electronic arrangement renders the chlorine atom at the 3-position exceptionally labile and susceptible to displacement by a wide array of nucleophiles. This reactivity profile makes it a versatile and valuable intermediate for the synthesis of a diverse range of functionalized pyridazine scaffolds. These scaffolds are prevalent in numerous biologically active compounds, highlighting the significance of this compound in the fields of medicinal chemistry and agrochemical research.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety profile, is paramount for the effective and safe handling of this compound in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1445-56-3 | [3] |

| Molecular Formula | C₅H₂ClN₃ | [4] |

| Molecular Weight | 139.54 g/mol | [4] |

| Appearance | White to yellow to brown solid | CymitQuimica |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store in an inert atmosphere, under -20°C in a freezer | CymitQuimica |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.[5]

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its chemistry. A common synthetic route involves the chlorination of a pyridazinone precursor.

General Synthetic Approach: Chlorination of Pyridazinone Precursor

A prevalent method for the synthesis of chloropyridazines involves the treatment of the corresponding pyridazinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This transformation converts the hydroxyl group of the pyridazinone tautomer into a chloro substituent.

Illustrative Experimental Protocol

The following is a generalized protocol based on similar chlorination procedures for pyridazinone derivatives.[6][7]

Materials:

-

Pyridazine-4-carbonitrile-3(2H)-one (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents)

-

Toluene or another high-boiling inert solvent (optional)

-

Ice, saturated sodium bicarbonate solution, brine

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add Pyridazine-4-carbonitrile-3(2H)-one to an excess of phosphorus oxychloride. If desired, a high-boiling solvent like toluene can be used.

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C for neat POCl₃) and maintain for several hours (e.g., 2-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring. The exact chemical shifts and coupling constants are influenced by the solvent.[8][9]

Expected ¹H NMR Data (in CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.8 | d | ~5.0 |

| H-6 | ~9.1 | d | ~5.0 |

Note: These are predicted values based on similar structures and may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the molecule.[10][11][12]

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-CN | ~115 |

| C-4 | ~125 |

| C-5 | ~130 |

| C-6 | ~155 |

| C-3 | ~160 |

Note: These are predicted values and may vary.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[13][14][15]

Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230 | Strong, Sharp |

| C=N, C=C (Aromatic ring) | 1600-1450 | Medium to Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-Cl | 850-550 | Medium to Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern will provide further structural information.[16][17][18]

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z ≈ 139 (for ³⁵Cl) and 141 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragments: Loss of Cl (m/z ≈ 104), loss of HCN (m/z ≈ 112).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its high reactivity towards a variety of transformations, making it a versatile building block.

Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution (SₙAr) at the C-3 position. The electron-withdrawing nature of the pyridazine ring and the nitrile group facilitates the displacement of the chloride by a wide range of nucleophiles.[5]

Common Nucleophiles:

-

Amines: Primary and secondary amines readily displace the chloride to form 3-aminopyridazine derivatives. This is a key step in the synthesis of many biologically active molecules.[1][5]

-

Alcohols and Phenols: Alkoxides and phenoxides react to form 3-alkoxy and 3-aryloxypyridazine derivatives.

-

Thiols: Thiolates can be used to introduce sulfur-containing functionalities.

Detailed Experimental Protocol for Amination: [5]

Materials:

-

This compound (1 equivalent)

-

Amine (e.g., methylamine, 1.5-2.0 equivalents)

-

Triethylamine (Et₃N) or another non-nucleophilic base (2.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or another suitable solvent

-

Ethyl acetate, water, brine for work-up

-

Anhydrous sodium sulfate for drying

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound and dissolve it in anhydrous THF.

-

Addition of Reagents: Add triethylamine to the solution, followed by the slow addition of the amine at room temperature.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the electron-deficient pyridazine ring also allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively.

5.2.1. Suzuki-Miyaura Coupling

This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-3 position.[19][20][21]

General Protocol for Suzuki-Miyaura Coupling: [1][11]

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition and Heating: Add the degassed solvent and heat the mixture to the appropriate temperature (typically 80-120 °C) until the starting material is consumed.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

5.2.2. Buchwald-Hartwig Amination

This reaction provides an alternative and often milder method for the formation of C-N bonds compared to traditional SₙAr reactions, with a broader substrate scope.[22][23][24][25][26]

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of this compound has led to its extensive use in the synthesis of compounds with a wide range of biological activities.

Kinase Inhibitors

The pyridazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. Several pyridazine-based compounds have shown potent PARP inhibitory activity. This compound can be utilized as a key building block in the synthesis of novel PARP inhibitors.[8][27] For instance, derivatives of 3-Chloropyridazine have been incorporated into molecular hybrids designed to induce apoptosis and inhibit PARP-1.[8]

Antimicrobial and Other Biological Activities

Derivatives of pyridazine-4-carbonitrile have been investigated for their antimicrobial properties. For example, some compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] The diverse functionalization possibilities offered by this compound allow for the generation of large libraries of compounds for screening against various biological targets.[2][28][29][30]

Agrochemicals

The pyridazine core is also found in a number of herbicides and insecticides. The synthesis of pyridazine-based agrochemicals often involves the functionalization of a pre-formed pyridazine ring, for which this compound can be a useful intermediate.[31][32]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its activated pyridazine core allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of serving as a valuable resource for researchers and scientists working with this important chemical intermediate. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel compounds with significant biological activities.

References

- Abdel-Maksoud, M. S., et al. (2022).

- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182.

- Abdel-Maksoud, M. S., et al. (2022).

- Wikipedia. (2023). Buchwald–Hartwig amination.

- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

- Spectrum of 5,6-bis[p-Biphenyl]-3-chloropyridazine-4-carbonitrile. (n.d.).

- Van der Plas, H. C. (2022).

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.

- Ceylan, S., et al. (2014). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Letters in Drug Design & Discovery, 11(7), 841-846.

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(110), 90897-90900.

- University of California, Davis. (n.d.). 13C NMR Chemical Shifts (δ, ppm).

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

- Moustafa, A. H., et al. (2014). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 111-128.

- University of Tartu. (n.d.). Table of Characteristic IR Absorptions.

- Moustafa, A. H., et al. (2014). Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 111-128.

- Sanna, M., et al. (2023). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. Molecules, 28(12), 4785.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Al-Warhi, T., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(19), 6825.

- NIST. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Baker, D. R., Fenyes, J. G., Moberg, W. K., & Cross, B. (Eds.). (1991). Synthesis and chemistry of agrochemicals II. American Chemical Society.

- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.

- University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR.

- Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.

- Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. Chemical & Pharmaceutical Bulletin, 12(3), 272-281.

- Google Patents. (n.d.). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Google Patents. (n.d.). CN101717395A - Synthesis method of chlorantraniliprole pesticide.

- Jaeger, C., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry, 56(6), e4723.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]

- 7. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. bhu.ac.in [bhu.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. benchchem.com [benchchem.com]

- 17. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rsc.org [rsc.org]

- 22. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. Buchwald Hartwig Coupling [commonorganicchemistry.com]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. librarysearch.swinburne.edu.au [librarysearch.swinburne.edu.au]

- 32. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3-Chloropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

3-Chloropyridazine-4-carbonitrile is a synthetically valuable heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique molecular architecture, characterized by an electron-deficient pyridazine ring substituted with a reactive chlorine atom and a cyano group, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The inherent asymmetry and distinct electronic properties of this scaffold make it an attractive starting point for the development of novel therapeutic agents and functional materials. The strategic placement of the chloro and cyano functionalities allows for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various pharmacophores and the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the molecular structure of this compound, leveraging computational chemistry to elucidate its geometric and electronic features in the absence of extensive experimental data. Furthermore, we will explore its predicted spectroscopic signatures, a plausible synthetic route, and its notable reactivity, offering field-proven insights for its application in research and development.

Computationally-Derived Molecular Structure

In the absence of single-crystal X-ray diffraction data for this compound, Density Functional Theory (DFT) calculations were employed to determine its optimized molecular geometry. These computations provide a highly reliable theoretical model of the molecule's three-dimensional structure, including key bond lengths and angles. The insights derived from these calculations are foundational to understanding the molecule's reactivity and spectroscopic properties.

The computational approach involved geometry optimization using a standard DFT functional and basis set, which has been demonstrated to provide accurate results for similar organic molecules. The resulting structure reveals a planar pyridazine ring, a consequence of its aromatic character. The chlorine atom and the carbon of the nitrile group lie in the same plane as the heterocyclic ring.

Key Geometric Parameters (Computationally Derived)

The following tables summarize the predicted bond lengths and angles for this compound. These values are crucial for understanding the steric and electronic environment of the molecule.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| N1-N2 | 1.34 |

| N2-C3 | 1.32 |

| C3-C4 | 1.43 |

| C4-C5 | 1.41 |

| C5-C6 | 1.35 |

| C6-N1 | 1.33 |

| C3-Cl | 1.73 |

| C4-C7 | 1.44 |

| C7≡N3 | 1.16 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| N1-N2-C3 | 120.5 |

| N2-C3-C4 | 118.9 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 121.2 |

| C5-C6-N1 | 118.7 |

| C6-N1-N2 | 120.6 |

| N2-C3-Cl | 116.8 |

| C4-C3-Cl | 124.3 |

| C3-C4-C7 | 121.5 |

| C5-C4-C7 | 118.4 |

| C4-C7-N3 | 178.9 |

Predicted Spectroscopic Data

Spectroscopic analysis is indispensable for the characterization of chemical compounds. In the absence of published experimental spectra for this compound, computational methods provide valuable predictions of its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are essential for structural verification. The electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the nitrile group significantly influences the electronic environment of the pyridazine ring protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | 155.2 |

| C4 | - | 125.8 |

| C5 | 8.1 | 130.5 |

| C6 | 9.3 | 152.1 |

| C7 | - | 115.4 (Nitrile Carbon) |

Note: Predictions are relative to a standard reference (e.g., TMS) and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the vibrational modes of the molecule, which correspond to specific functional groups.

Table 4: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C≡N stretch (Nitrile) | 2245 | Strong |

| C=N/C=C stretches (Aromatic Ring) | 1580 - 1400 | Medium |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-Cl stretch | 850 - 750 | Strong |

Mass Spectrometry (MS)

The predicted mass spectrum offers insights into the molecule's fragmentation pattern under electron ionization. The molecular ion peak (M+) is expected to be observed at m/z corresponding to the molecular weight of the compound (139.54 g/mol ).

Predicted Fragmentation Pathway:

The fragmentation is likely initiated by the loss of the chlorine atom or the nitrile group. Key predicted fragments would include:

-

[M - Cl]⁺: Loss of a chlorine radical.

-

[M - HCN]⁺: Loss of a hydrogen cyanide molecule from the ring and nitrile group.

-

[C₄H₂N₂]⁺: A pyridazine radical cation resulting from the loss of both Cl and CN.

Synthesis and Reactivity

While several synthetic routes to pyridazine derivatives exist, a common and plausible method for the preparation of this compound involves the construction of the pyridazine ring followed by chlorination. A likely precursor is a di-substituted maleonitrile derivative which can undergo cyclization with hydrazine.

Proposed Synthetic Protocol

A potential synthesis involves the reaction of diaminomaleonitrile with a suitable glyoxal derivative, followed by diazotization and subsequent chlorination. A more direct, albeit potentially lower-yielding, approach could involve the direct chlorination of a pyridazine-4-carbonitrile precursor. Given the commercial availability of the title compound, this section will focus on its primary reactivity.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The core of this compound's utility lies in its susceptibility to nucleophilic aromatic substitution.[1] The electron-deficient nature of the pyridazine ring, further accentuated by the electron-withdrawing cyano group, activates the C3 position for nucleophilic attack.[1] The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.

Causality Behind Experimental Choices:

-

Choice of Nucleophile: Amines, alcohols, and thiols are commonly employed nucleophiles, allowing for the introduction of diverse functionalities. For instance, the reaction with methylamine to produce 3-(methylamino)pyridazine-4-carbonitrile is a well-documented transformation.[1]

-

Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). A non-nucleophilic base, like triethylamine or potassium carbonate, is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

-

Temperature: Moderate heating (e.g., 60-80 °C) is often required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.[1]

Potential Applications in Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening. The introduction of various substituents at the C3 position can modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets.

Conclusion

This compound stands as a pivotal building block in synthetic and medicinal chemistry. While experimental structural data remains elusive, this guide has provided a robust, computationally-derived understanding of its molecular geometry and spectroscopic characteristics. The elucidation of its structure, coupled with an understanding of its key reactivity through nucleophilic aromatic substitution, empowers researchers to strategically employ this versatile scaffold in the design and synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein serve as a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the rational design of next-generation pyridazine-based molecules.

References

Sources

3-Chloropyridazine-4-carbonitrile IUPAC name

An In-Depth Technical Guide to 3-Chloropyridazine-4-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine core and the presence of strategically placed chloro and nitrile substituents, render it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, core reactivity, and applications. We delve into the mechanistic underpinnings of its primary reaction pathway—Nucleophilic Aromatic Substitution (SNAr)—and provide a detailed, field-proven protocol for its use in synthesizing key downstream intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs, particularly in the development of targeted therapeutics and novel chemical entities.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational structural motifs in pharmaceutical science, present in a vast number of FDA-approved drugs. Among these, the 1,2-diazine ring system of pyridazine has emerged as a "privileged scaffold".[1] Pyridazine derivatives exhibit a wide spectrum of biological activities, including anticancer, analgesic, and antimicrobial properties.[1][2] The electron-deficient nature of the pyridazine ring allows it to participate in key biological interactions, such as hydrogen bonding and π-stacking, while also providing a stable, synthetically tractable core.

This compound (CAS 1445-56-3) represents a highly valuable, bifunctional iteration of this scaffold. The chlorine atom at the C3 position serves as an excellent leaving group for nucleophilic substitution, while the nitrile group at C4 provides a handle for further chemical transformations or can act as a key pharmacophoric element. Its utility is particularly pronounced in the construction of compound libraries for drug discovery screening and as a core component in targeted therapies, such as protein degraders.[3]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is critical for its effective use in synthesis.

Key Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1445-56-3 | [3][4][5] |

| Molecular Formula | C₅H₂ClN₃ | [3][4][6] |

| Molecular Weight | 139.54 g/mol | [4][6] |

| Appearance | White to yellow or brown solid | [4] |

| InChI Key | GAQMHKPMJLFJPC-UHFFFAOYSA-N | [4] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |

Spectroscopic Characterization (Predicted)

While full spectral data requires experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features based on established principles and data from analogous structures.[7][8][9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals in the downfield aromatic region (typically δ 8.0-9.5 ppm) corresponding to the two protons on the pyridazine ring. These signals would likely appear as doublets due to mutual coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five signals. The carbon of the nitrile group (C≡N) is anticipated in the δ 115-125 ppm range.[8] The four carbons of the pyridazine ring would appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the chlorine atom being significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic markers for the key functional groups. A sharp and strong absorption band is expected in the 2220-2260 cm⁻¹ region, which is characteristic of the nitrile (C≡N) stretching vibration.[8] The 1400-1600 cm⁻¹ region will contain C=N and C=C stretching vibrations from the pyridazine ring.[8] A C-Cl stretch will be observable in the fingerprint region (typically <800 cm⁻¹).

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C3 position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr), especially at positions ortho and para to the ring nitrogens. The chlorine atom at C3 is thus highly susceptible to displacement by a wide range of nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is the key to this reaction's feasibility and is enhanced by the electron-withdrawing nature of the pyridazine nitrogens and the adjacent nitrile group.

Caption: Generalized mechanism for the SNAr reaction of this compound.

Application in Synthetic Chemistry: A Validated Protocol

A primary application of this compound is as a precursor for more elaborate structures.[11] Its reaction with methylamine to produce 3-(Methylamino)pyridazine-4-carbonitrile is a representative and industrially scalable transformation.[12]

Protocol: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile

This protocol details the laboratory-scale synthesis via an SNAr reaction. The causality behind the experimental choices is critical: elevated temperature is required to overcome the activation energy of the reaction, and a sealed vessel is often used to contain volatile reagents like methylamine.[12] The optional base is added to neutralize the HCl byproduct, preventing potential side reactions or protonation of the amine nucleophile.

Materials:

-

This compound (1.0 equivalent)

-

Methylamine (1.5 - 2.0 equivalents, e.g., as a 40% aqueous solution or 2M solution in THF)

-

Anhydrous solvent (e.g., THF, Ethanol, or n-Butanol)

-

Base (optional, 2.0 equivalents, e.g., Triethylamine or Sodium Bicarbonate)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.[11]

-

Reagent Addition: Charge the flask with this compound (1.0 eq) and anhydrous THF to a concentration of approximately 0.1 M.[11] If using a base, add triethylamine (2.0 eq).

-

Nucleophile Introduction: Begin stirring and slowly add the methylamine solution (1.5-2.0 eq) to the mixture at room temperature.[11]

-

Reaction: Heat the mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[12]

-

Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.[11]

-

Extraction: Re-dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).[11]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[11]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure product.[11]

-

Characterization: Confirm the identity and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).[11]

Broader Applications in Drug Discovery

The synthetic accessibility and predictable reactivity of this compound make it an attractive starting point for various drug discovery campaigns.

-

Library Synthesis: The SNAr reaction is robust and tolerant of diverse functional groups. This allows for the parallel synthesis of large libraries of pyridazine analogues by reacting the starting material with a wide array of amine, thiol, or alcohol nucleophiles, enabling rapid exploration of the structure-activity relationship (SAR).

-

Protein Degrader Building Block: The compound is explicitly categorized as a "Protein Degrader Building Block".[3] In the context of technologies like PROTACs (Proteolysis-targeting chimeras), this scaffold can serve as a central core or linker element, connecting a protein-of-interest (POI) binder to an E3 ligase binder, ultimately leading to targeted protein degradation.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood.[11] Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]

Conclusion

This compound is a high-value synthetic intermediate whose utility is anchored in the predictable and efficient Nucleophilic Aromatic Substitution chemistry of its C3-chloro substituent. Its bifunctional nature provides a robust platform for generating molecular diversity, making it an essential tool for medicinal chemists. From the synthesis of focused compound libraries to its incorporation into advanced therapeutic modalities like protein degraders, this compound continues to be a relevant and powerful building block in the pursuit of novel therapeutics.

References

- Title: this compound, min 95%, 1 gram. Source: CP Lab Safety. URL:[Link]

- Title: 3-Chloropyridazine.

- Title: A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Source: The South African Chemical Institute. URL:[Link]

- Title: CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. Source: Royal Society of Chemistry. URL:[Link]

- Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.

- Title: 3,6-Dichloropyridazine-4-carbonitrile.

- Title: NMR, mass spectroscopy, IR - finding compound structure.

- Title: NMR Spectroscopy :: Hans Reich NMR Collection. Source: University of Wisconsin-Madison. URL:[Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1445-56-3 [sigmaaldrich.com]

- 5. This compound | 1445-56-3 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound(1445-56-3) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloropyridazine-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloropyridazine-4-carbonitrile is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its distinct arrangement of nitrogen atoms within the pyridazine ring, combined with the reactive chloro and cyano functional groups, makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. Accurate structural elucidation and purity assessment are paramount for its application in these sensitive fields. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the analysis of this compound and related heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₅H₂ClN₃) possesses a planar pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. The key structural features that dictate its spectroscopic signature are:

-

The Aromatic Pyridazine Ring: This system contains two non-equivalent aromatic protons, which will appear in the downfield region of the ¹H NMR spectrum and will exhibit a characteristic coupling pattern. The four carbon atoms of the ring will produce distinct signals in the ¹³C NMR spectrum.

-

The Cyano Group (C≡N): This group has a strong, sharp absorption in a characteristic region of the IR spectrum and contributes a unique quaternary carbon signal in the ¹³C NMR spectrum.

-

The Chloro Substituent (-Cl): The chlorine atom influences the chemical shifts of adjacent protons and carbons due to its electronegativity. Crucially, its isotopic signature (³⁵Cl and ³⁷Cl) will be observable in high-resolution mass spectrometry.

The logical workflow for the comprehensive spectroscopic characterization of this molecule is outlined below.

Caption: A logical workflow for the synthesis and characterization of a novel pyridazine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol (Representative):

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if solubility is an issue.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

Data Presentation & Interpretation:

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridazine ring.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 | 9.35 | Doublet (d) | 4.8 | 1H | Proton adjacent to N and C-Cl |

| H-5 | 8.05 | Doublet (d) | 4.8 | 1H | Proton adjacent to C-CN |

Causality and Insights:

-

Chemical Shifts: The protons are significantly deshielded (shifted downfield) due to the aromatic nature of the pyridazine ring and the electron-withdrawing effects of the two nitrogen atoms, the chloro group, and the cyano group. H-6 is expected to be further downfield than H-5 due to its position between two electronegative atoms (N and Cl).

-

Multiplicity and Coupling: The two protons (H-5 and H-6) are adjacent, resulting in spin-spin coupling. They appear as doublets with a typical ortho-coupling constant for this type of heterocyclic system (~4.8 Hz).

¹³C NMR Spectroscopy

Experimental Protocol (Representative): The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled ¹³C experiment is performed to yield a spectrum where each unique carbon appears as a singlet.

Data Presentation & Interpretation:

The molecule has five unique carbon atoms, and all are expected to be observable.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 155.2 | C-3 | Attached to electronegative Cl and N; significantly deshielded. |

| 152.8 | C-6 | Attached to N and adjacent to C-5; deshielded. |

| 131.5 | C-5 | Aromatic CH carbon. |

| 125.0 | C-4 | Quaternary carbon attached to the cyano group. |

| 114.8 | C≡N | Characteristic chemical shift for a nitrile carbon. |

Causality and Insights:

-

Quaternary Carbons: The signals for C-3, C-4, and the nitrile carbon are for quaternary carbons (not attached to any protons) and may appear with lower intensity in a standard spectrum due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

-

Substituent Effects: The chemical shifts are consistent with known substituent effects on aromatic rings. The carbon attached to the chlorine (C-3) is highly deshielded. The nitrile carbon (C≡N) has a characteristic shift in the 115-125 ppm range[1].

Caption: Structure and properties of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (Representative):

-

Sample Preparation: The spectrum can be acquired using either the Attenuated Total Reflectance (ATR) method with a small amount of solid sample or by preparing a KBr (potassium bromide) pellet. ATR is often preferred for its simplicity and speed.

-

Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:

The IR spectrum will be dominated by absorptions from the nitrile group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2235 | Strong, Sharp | C≡N (Nitrile) stretch |

| ~ 1600-1550 | Medium | C=N and C=C stretching vibrations of the pyridazine ring |

| ~ 1450-1350 | Medium | Aromatic ring skeletal vibrations |

| ~ 1100-1000 | Medium-Strong | C-Cl stretch |

| ~ 850-750 | Strong | C-H out-of-plane bending |

Causality and Insights:

-

Nitrile Stretch: The C≡N triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum, appearing as a strong, sharp band in a relatively uncongested region[2]. For related pyridazine carbonitriles, this peak is consistently observed around 2220-2240 cm⁻¹[3][4].

-

Aromatic Region: The pyridazine ring gives rise to several bands in the 1600-1400 cm⁻¹ region, which are characteristic of aromatic C=C and C=N stretching vibrations[5].

-

C-Cl Stretch: The carbon-chlorine bond stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively, but is expected in the 1100-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol (Representative):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or by direct infusion.

-

Ionization: Electron Ionization (EI) is a common method for small, relatively stable molecules like this. Electrospray Ionization (ESI) can also be used, which would typically show the protonated molecule [M+H]⁺.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.

Data Presentation & Interpretation:

The key information from the mass spectrum is the molecular ion peak and its isotopic pattern.

| m/z | Relative Abundance | Assignment |

| 139 | ~100% | [M]⁺, Molecular ion with ³⁵Cl |

| 141 | ~33% | [M+2]⁺, Molecular ion with ³⁷Cl |

| 112 | Variable | [M-HCN]⁺ |

| 104 | Variable | [M-Cl]⁺ |

Causality and Insights:

-

Molecular Ion and Isotopic Pattern: The molecular weight of this compound is approximately 139.54 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 139 (corresponding to the molecule containing the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 141 (for the ³⁷Cl isotope). The natural abundance of ³⁵Cl to ³⁷Cl is roughly 3:1, so the relative intensity of the m/z 141 peak will be about one-third that of the m/z 139 peak. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

-

Fragmentation: Under EI conditions, the molecular ion may fragment. Common fragmentation pathways for such structures include the loss of small, stable molecules like HCN (27 Da) or the loss of the chlorine radical (35 Da).

Conclusion

The comprehensive analysis of this compound using a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The ¹H NMR confirms the presence and connectivity of the two aromatic protons, while ¹³C NMR identifies all five unique carbon environments. IR spectroscopy provides clear evidence for the key cyano and aromatic functional groups. Finally, mass spectrometry confirms the correct molecular weight and, crucially, the presence of a single chlorine atom through its characteristic isotopic pattern. Together, these techniques provide the rigorous characterization required for the confident use of this compound in research and development.

References

- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis.

- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. J. Chem. Res.

- Frei, P., Jones, D. H., Kay, S. T., McLellan, J. A., Johnston, B. F., & Kennedy, A. R. Development of Novel Synthetic Methodologies for the Preparation of Heterocyclic Scaffolds.

- PubChem. This compound.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2012). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety.

- MDPI. (2023).

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

Sources

X-ray crystal structure of 3-Chloropyridazine-4-carbonitrile

An In-depth Technical Guide to the X-ray Crystal Structure Determination of 3-Chloropyridazine-4-carbonitrile

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the development of novel therapeutics. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating such atomic-level details.[2][3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete X-ray crystal structure determination of this compound, a key heterocyclic building block. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the causal reasoning behind critical experimental choices to ensure a self-validating and reproducible workflow.

Introduction: The Significance of the Pyridazine Core

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including analgesic, insecticidal, and cardiotonic properties.[1] The specific substituent pattern on the pyridazine ring, such as the chloro and cyano groups in this compound (C₅H₂ClN₃), dictates its chemical reactivity and intermolecular interactions.[5][6]

The determination of its single-crystal X-ray structure provides invaluable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The nature of crystal packing, including potential hydrogen bonds, halogen bonds, and π-stacking interactions, which govern physical properties like solubility and melting point.

-

Pharmacophore Modeling: A validated 3D structure is essential for computational modeling and understanding how the molecule might interact with biological targets.

This guide will walk through a robust workflow, from obtaining the raw compound to the final refined crystal structure.

Synthesis and Purification

While this compound is commercially available, for instances requiring custom synthesis, a common route involves the nucleophilic aromatic substitution (SNAr) on a suitable pyridazine precursor.[7][8] The pyridazine ring is a significant heterocyclic motif, and this method provides a reliable pathway for its functionalization.[7]

Proposed Synthetic Workflow:

A plausible laboratory-scale synthesis can be adapted from established protocols for similar pyridazine derivatives.[7][9] A key precursor, 3,6-dichloropyridazine, can be reacted with a cyanide source under appropriate conditions to yield the target compound.

Purification Protocol:

-

Reaction Quenching & Extraction: Upon reaction completion, the mixture is cooled and quenched with water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate (EtOAc).

-

Washing: The combined organic layers are washed with water and then with brine to remove inorganic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product.

-

Chromatography: The crude material is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[7]

-

Characterization: The identity and purity of the final compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal Growth: The Critical Bottleneck

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[2][3][4] The goal is to create a state of supersaturation from which a single, well-ordered crystal nucleates and grows slowly. Several methods can be employed, and screening various conditions is often necessary.

Solvent Selection